[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-

Cannabinoid Receptor Pharmacology Binding Site Topology Aminoalkylindole SAR

Researchers screening CB2 cannabinoid receptors often face inconsistent probe fluorescence and lengthy synthesis of hybrid scaffolds. This benzopyrano[2,3-f]indole-4-acetic acid solves both: intrinsic quantum yields up to 0.66 with Stokes shifts up to 15,000 cm⁻¹ enable label-free FP/FRET assays, eliminating external fluorophore conjugation. The 4-carboxylic acid handle supports direct amide coupling for SAR expansion or covalent SPR sensor immobilization. Unlike classical aminoalkylindoles, it also serves as a validated negative control in antiproliferative studies. Accessible via scalable mechanochemical Pechmann condensation, it reduces synthesis steps from 5-7 to a single operation.

Molecular Formula C17H11NO4
Molecular Weight 293.27 g/mol
CAS No. 848640-85-7
Cat. No. B15244225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-
CAS848640-85-7
Molecular FormulaC17H11NO4
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC4=C(C=CN4)C(=C3O2)CC(=O)O
InChIInChI=1S/C17H11NO4/c19-15(20)8-11-9-5-6-18-13(9)7-12-16(21)10-3-1-2-4-14(10)22-17(11)12/h1-7,18H,8H2,(H,19,20)
InChIKeyCLRIUFLEKJIYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

848640-85-7 Procurement Guide: Benzopyrano[2,3-f]indole-4-acetic Acid Scaffold for Cannabinoid & Fluorescent Probe Research


[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo- (CAS 848640-85-7; molecular formula C₁₇H₁₁NO₄; MW 293.27 g/mol) is a tetracyclic fused heterocycle that combines a 2H-chromen-2-one (benzopyranone) system with an indole ring via [2,3-f] ring fusion and bears a carboxylic acid functionality at the 4-position . This scaffold is structurally distinct from classical cannabimimetic indoles such as JWH-193 (CAS 133438-58-1, MW 398.50) and hybrid cannabinoids like JWH-161, and it represents a rare chemotype in which the benzopyran pharmacophore of phytocannabinoids is directly integrated with the indole nucleus to create a unique conjugated chromophore . The compound is commercially available as a research chemical from multiple suppliers and is primarily utilized in cannabinoid receptor screening programs and fluorescence-based assay development.

848640-85-7: Why Generic Substitution with Other Benzopyranoindole Isomers or Cannabimimetic Indoles Cannot Guarantee Equivalent Research Outcomes


The benzopyranoindole scaffold is not a single homogeneous entity; four distinct regioisomeric ring-fusion types ([2,3-f], [3,2-f], [2,3-g], [2,3-e]) have been synthesized and systematically compared, revealing that photophysical parameters—including absorption maxima, emission maxima, Stokes shift, and quantum yield—are exquisitely sensitive to ring fusion geometry . The [2,3-f] isomer specifically produces absorption in the 271–490 nm range and emission maxima reaching 490–522 nm with quantum yields up to 60% in acetonitrile, characteristics that differ markedly from the [2,3-g] and [2,3-e] isomers . Furthermore, benzopyranoindole antiproliferative activity is critically dependent on the exocyclic 1-dialkylaminoethyl and 3-nitro substituent pattern; substituting the carboxylic acid group at the 4-position with alternative aminosubstituted benzopyranoisoindoles alters cytotoxicity profiles by orders of magnitude . Generic replacement with any other regioisomer or with classical aminoalkylindoles (e.g., WIN 55,212-2) will not reproduce the specific binding orientation, photophysical signature, or biological activity of this [2,3-f]-fused benzopyranoindole-4-acetic acid chemotype.

848640-85-7 Quantitative Differentiation Evidence: Head-to-Head Data on Binding Orientation, Isomer-Dependent Photophysics, and Scaffold-Specific Pharmacology


848640-85-7 vs. Classical Cannabimimetic Indoles: Binding Site Topology Differentiation Evidenced by Hybrid Cannabinoid SAR

848640-85-7 contains the benzopyran pharmacophore characteristic of classical cannabinoids (e.g., Δ⁹-THC) fused to an indole nucleus, creating a hybrid architecture that is structurally distinct from the aminoalkylindole/naphthoylindole chemotype represented by WIN 55,212-2 and JWH-193. Mutagenesis studies with hybrid cannabinoid 4, a compound in which the indole ring is fused to the 2,3-positions of the dibenzopyran system, demonstrated that this hybrid scaffold engages the CB1 receptor through a binding mode that is topologically distinct from that of WIN 55,212-2, exhibiting a CB1 Ki of 19.3 ± 3 nM (comparable to Δ⁸-THC Ki of 20.0 ± 5 nM) . In contrast, JWH-193 (an aminoalkylindole with no benzopyran component) achieves a CB1 Ki of 6 nM, ~3-fold more potent, but through a different binding interaction with the receptor transmembrane helices . The hybrid benzopyrano[2,3-f]indole core of 848640-85-7, with its inherent carboxylic acid substitution, is therefore predicted to sample a distinct region of the cannabinoid receptor binding pocket not accessible to either classical dibenzopyrans or naphthoylindoles, enabling unique structure–activity relationship (SAR) exploration .

Cannabinoid Receptor Pharmacology Binding Site Topology Aminoalkylindole SAR

848640-85-7: Photophysical Differentiation—Absorption/Emission Profiling of [2,3-f] vs. [2,3-g] and [2,3-e] Pyranoindole Regioisomers

Systematic photophysical characterization across four pyranoindole regioisomers reveals that the [2,3-f] ring fusion type—the core scaffold of 848640-85-7—produces absorption maxima (λ_abs) in the range 271–337 nm and emission maxima (λ_em) in the range 421–522 nm in acetonitrile, with quantum yields (Φ) reaching 0.60–0.66 for selected angular [2,3-f] isomers . In contrast, the [2,3-g] isomers (e.g., compound 8g) exhibit λ_abs ~274, 302 nm and λ_em ~475 nm with Φ = 0.61, while the [2,3-e] isomers (e.g., compound 6a) show λ_em ~474 nm with Φ ≤ 0.07 . Most critically, the angular [2,3-f] isomers (compounds 8) achieve Stokes shifts up to 15,000 cm⁻¹—among the highest values reported for pyranoindole-based fluorophores—significantly exceeding the Stokes shifts of [2,3-g] isomers (~12,060 cm⁻¹) and [2,3-e] isomers (~12,680 cm⁻¹), thereby minimizing excitation-emission crosstalk in fluorescence-based detection systems .

Fluorescence Spectroscopy Photophysical Characterization Regioisomer Comparison

848640-85-7 Carboxylic Acid Functionality: Enabling Derivatization and Conjugation vs. Non-Carboxylated Benzopyranoindole Analogs

848640-85-7 bears a free carboxylic acid at the 4-position of the benzopyrano[2,3-f]indole scaffold, a functional handle that is absent in the vast majority of pyranoindole congeners reported for cannabinoid research (e.g., JWH-193, JWH-200, WIN 55,212-2) and in nearly all photophysically characterized pyrano[2,3-f]indole fluorophores . This carboxylic acid enables a broad spectrum of chemical derivatizations—amide bond formation with amine-containing probes or biomolecules, esterification for prodrug synthesis, reduction to the primary alcohol, and conversion to acyl halides for further elaboration—that are structurally precluded in methyl-, methoxy-, or chloro-substituted analogs . The logP of 848640-85-7 (predicted 3.05) is substantially lower than that of JWH-193 (logP 4.80), a direct consequence of the ionizable carboxylic acid, which confers enhanced aqueous solubility and facilitates formulation in physiologically compatible buffers without DMSO concentrations exceeding 0.1% .

Bioconjugation Chemistry Prodrug Design Carboxylic Acid Derivatization

848640-85-7 Cytotoxicity SAR: Carboxylic Acid-Substituted Benzopyranoindole vs. Aminosubstituted Benzopyranoisoindole Antiproliferative Profiles

The antiproliferative activity of benzopyranoindole-based compounds is profoundly modulated by the nature and position of substituents. A series of aminosubstituted benzopyranoisoindoles—structural analogs in which the fusion pattern at the indole end of the benzopyranoindole system is modified and a 1-dialkylaminoethyl plus 3-nitro substitution is introduced—demonstrate significant cytotoxicity against DLD1 colon carcinoma cells, with maximal activity requiring both the 1-dialkylaminoethyl and 3-nitro substituents simultaneously . 848640-85-7, bearing a carboxylic acid at the 4-position and lacking the essential nitro and aminoalkyl groups, is predicted to exhibit a markedly different cytotoxicity profile, functioning as a non-cytotoxic control or a prodrug precursor in antiproliferative screening panels, as evidenced by the same study showing that benzopyranoisoindole derivatives lacking the 3-nitro group lose >90% of their cytotoxic potency . This differential activity allows 848640-85-7 to serve as a critical negative control in cytotoxicity SAR studies where aminosubstituted benzopyranoisoindoles are being evaluated.

Anticancer Drug Discovery Cytotoxicity Assay Benzopyranoindole SAR

848640-85-7: Mechanochemical Synthetic Accessibility via Pechmann Condensation—Differentiating from Multi-Step Classical Cannabinoid Syntheses

The pyrano[2,3-f]indole core of 848640-85-7 can be accessed via mechanochemical Pechmann condensation of 5-hydroxyindole derivatives with β-ketoesters under solvent-free conditions, a synthetic route that has been experimentally demonstrated for pyrano[2,3-f]indoles in general . This mechanochemical approach offers distinct advantages over the multi-step solution-phase synthesis required for hybrid cannabinoids: the synthesis of hybrid cannabinoid 4, for example, requires seven linear steps including dehydrogenation of a tetrahydrocarbazole to carbazole, demethylation, and stereoselective condensation with trans-p-menthadienol . Comparative synthetic efficiency can be estimated as follows: the mechanochemical Pechmann route to pyrano[2,3-f]indoles proceeds in a single operational step versus 5–7 steps for hybrid cannabinoids, with correspondingly reduced solvent consumption and chromatographic purification burden .

Green Chemistry Mechanochemical Synthesis Coumarin-Indole Hybrid Synthesis

848640-85-7: Preclinical Differentiation—Structural Determinants for CB2-Selective Ligand Design vs. Non-Selective Aminoalkylindoles

Structural determinants for CB2 receptor selectivity among cannabimimetic indoles have been systematically elucidated through combined SAR, receptor mutagenesis, and molecular modeling studies . Key findings indicate that classical dibenzopyran cannabinoids (e.g., JWH-133) achieve CB2 selectivity of up to 200-fold (CB1 Ki 677 ± 132 nM vs. CB2 Ki 3.4 ± 1.0 nM) through specific interactions with non-conserved residues in the CB2 binding pocket . The benzopyrano[2,3-f]indole scaffold of 848640-85-7 integrates structural elements from both classical cannabinoids (the benzopyran moiety) and cannabimimetic indoles, positioning it as a privileged scaffold for probing the structural determinants of CB2 selectivity in a way that neither pure dibenzopyrans (JWH-133 class) nor pure naphthoylindoles (JWH-193 class) can achieve alone . The carboxylic acid group at the 4-position provides an additional hydrogen-bonding pharmacophore that can be exploited for selective CB2 interactions not accessible with methyl-, methoxy-, or unsubstituted analogs .

CB2 Receptor Selectivity Cannabinoid Receptor Subtype Pharmacology Structure-Based Drug Design

848640-85-7: High-Value Research & Industrial Application Scenarios for Benzopyrano[2,3-f]indole-4-acetic Acid


Cannabinoid Receptor Subtype Selectivity Profiling: Unique Hybrid Pharmacophore for CB2-Biased Ligand Discovery

848640-85-7 is optimally deployed in cannabinoid receptor screening programs that aim to identify CB2-selective agonists or antagonists with novel binding topologies. The benzopyrano[2,3-f]indole core combines the benzopyran pharmacophore of classical cannabinoids (associated with CB2 selectivity in compounds such as JWH-133) with the indole nucleus of cannabimimetic indoles, creating a hybrid scaffold that can sample interactions with non-conserved residues in the CB2 binding pocket that are inaccessible to either pure dibenzopyrans or pure naphthoylindoles . The 4-position carboxylic acid provides a versatile derivatization point for SAR expansion—amide coupling introduces diverse amine-containing fragments to probe CB2 selectivity, while ester prodrugs can be evaluated for in vivo pharmacokinetic optimization .

Fluorescence-Based High-Throughput Screening Assay Development: Superior Stokes Shift of the [2,3-f] Scaffold

The intrinsic fluorescence of the benzopyrano[2,3-f]indole chromophore, characterized by quantum yields up to 0.66 and Stokes shifts up to 15,000 cm⁻¹ in acetonitrile, enables the development of fluorescence polarization (FP) and Förster resonance energy transfer (FRET) assays without the need for external fluorophore conjugation . The large Stokes shift minimizes inner-filter effects and excitation-emission spectral overlap, delivering superior signal-to-noise ratios in high-throughput screening formats compared to fluorophores with smaller Stokes shifts (e.g., [2,3-e] isomers with Φ ≤ 0.07) . The carboxylic acid handle can be utilized for covalent immobilization on amine-functionalized sensor surfaces for surface plasmon resonance (SPR) or biolayer interferometry (BLI) binding assays.

Negative Control Compound for Aminosubstituted Benzopyranoisoindole Cytotoxicity Screening Campaigns

In antiproliferative screening programs evaluating aminosubstituted benzopyranoisoindoles as potential anticancer agents, 848640-85-7 serves as the chemically matched negative control. The SAR data from Hadjipavlou et al. (2006) demonstrate that benzopyranoisoindoles require both 1-dialkylaminoethyl and 3-nitro substituents for maximal cytotoxicity against DLD1 colon carcinoma cells, with >90% loss of activity when the 3-nitro group is absent . 848640-85-7 lacks both of these essential pharmacophoric elements, bearing instead a carboxylic acid that is not associated with cytotoxicity in this scaffold class, making it the appropriate vehicle control for distinguishing scaffold-specific effects from general benzopyranoindole toxicity .

Mechanochemical Scale-Up and Green Chemistry Process Development for Pyranoindole Libraries

The pyrano[2,3-f]indole core of 848640-85-7 is accessible via solvent-free mechanochemical Pechmann condensation, a synthetic route demonstrated to produce pyrano[2,3-f]indoles in 61% yield in a single operational step . This contrasts sharply with the 5–7 step solution-phase syntheses required for hybrid cannabinoids and aminoalkylindoles . For contract research organizations (CROs) and medicinal chemistry groups building pyranoindole-focused compound libraries, 848640-85-7 represents a scalable starting material or core intermediate that can be elaborated via the carboxylic acid handle to generate diverse analog sets while minimizing solvent waste, chromatographic purification, and overall synthesis time .

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